molecular formula C9H7FN2O2 B13288002 5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid

5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B13288002
M. Wt: 194.16 g/mol
InChI Key: MVXYWOVFZAZGAX-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methyl groups in the structure of this compound enhances its chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-indazole-3-carboxylic acid: Similar structure but lacks the methyl group.

    5-Bromo-1H-indazole-3-carboxylic acid: Contains a bromine atom instead of fluorine.

    1H-Indazole-3-carboxylic acid: Lacks both fluorine and methyl groups.

Uniqueness

The presence of both fluorine and methyl groups in 5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid enhances its chemical stability and biological activity compared to similar compounds. These modifications can improve the compound’s binding affinity to specific targets and increase its overall efficacy in various applications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

5-fluoro-7-methyl-2H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

MVXYWOVFZAZGAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C(=O)O)F

Origin of Product

United States

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